molecular formula C8H10ClN3OS B1387520 N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide CAS No. 1170291-92-5

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B1387520
CAS No.: 1170291-92-5
M. Wt: 231.7 g/mol
InChI Key: AZLKOEOOMMWZQM-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide: is an organic compound with the molecular formula C8H10ClN3OS It is a hydrazine derivative that features a chloro and methoxy substituent on the phenyl ring, along with a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-chloro-3-methoxyaniline with thiosemicarbazide. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazinecarbothioamide group. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to other functional groups, such as amines.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable various chemical modifications, making it a valuable reagent in synthetic chemistry.

Biology

  • Antimicrobial Properties : Research has indicated that N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide exhibits potential antimicrobial and antitubercular properties. Studies suggest that it can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of essential cellular processes.

Medicine

  • Therapeutic Agent : The compound has been investigated for its potential as a therapeutic agent against bacterial infections. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to effective inhibition of bacterial enzymes, highlighting its relevance in drug development.

Industry

  • Material Development : In industrial applications, this compound can be utilized in developing new materials with specific chemical properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antibiotic agent. The study highlighted the compound's effectiveness at low concentrations, making it a candidate for further development in pharmaceuticals.

Case Study 2: Antitubercular Effects

Another investigation focused on the antitubercular effects of this compound. In vitro assays showed that it inhibited the growth of Mycobacterium tuberculosis, indicating its potential role as a therapeutic agent against tuberculosis. The mechanism involved disruption of metabolic pathways critical for bacterial survival.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and antitubercular effects, where it disrupts essential bacterial processes .

Comparison with Similar Compounds

  • N-(4-Chloro-3-methoxyphenyl)hydrazinecarboxamide
  • N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide

Comparison:

This compound is unique due to its specific combination of chloro and methoxy substituents on the phenyl ring, along with the hydrazinecarbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a hydrazinecarbothioamide functional group, which plays a crucial role in its biological activity. The presence of the chloro and methoxy substituents on the phenyl ring enhances its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves:

  • Covalent Bond Formation : The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity. This is particularly relevant in antimicrobial and antitubercular activities, where it disrupts essential bacterial processes.
  • Metal Ion Chelation : Like other thiosemicarbazones, this compound may chelate metal ions (e.g., iron, copper), which is crucial for its antiproliferative effects against cancer cells .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its application as a therapeutic agent in treating infections .

Anticancer Activity

Several studies have highlighted the compound's anticancer potential:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, derivatives of this compound have shown IC50 values ranging from 0.1 to 100 µM against different cancer types, indicating significant antiproliferative activity .
Cell LineCompound IC50 (µM)Reference
HeLa0.1 - 11
MCF-76.2
HCT1166.2

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of this compound derivatives against human breast cancer (MCF-7) cells, revealing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research demonstrated that the compound inhibits thioredoxin reductase (TrxR) at sub-micromolar concentrations, contributing to its cytotoxic effects in cancer cells .

Q & A

Q. Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide? A1. The compound is typically synthesized via condensation of 4-chloro-3-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol or methanol under acidic catalysis. This method, analogous to the preparation of N-(4-cyanophenyl)hydrazinecarbothioamide, yields thiosemicarbazides in high purity (71–92%) after recrystallization from solvents like methanol or acetone . Key steps include controlling stoichiometry and reaction temperature to minimize side products.

Advanced: Q. Q2. How can reaction conditions be optimized to improve yield and purity in thiosemicarbazide synthesis? A2. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered substrates .
  • Catalysis : Acetic acid or trifluoroacetic acid improves imine bond formation in condensation reactions .
  • Purification : Column chromatography (e.g., PE:EE 4:1) removes unreacted aldehydes, while low-temperature crystallization (-20°C) enhances crystal purity .
    Contradictions in yield (e.g., 71% vs. 94% for similar derivatives) may arise from substituent electronic effects, requiring tailored conditions for each analog .

Q. Structural Characterization

Basic: Q. Q3. What spectroscopic techniques confirm the structure of this compound? A3. Key techniques include:

  • 1H/13C NMR : Assignments of NH (δ 9.40–9.55 ppm), aromatic protons, and C=S (δ 174–179 ppm) .
  • IR : C=S (820–840 cm⁻¹) and N-H (3133–3246 cm⁻¹) stretches .
  • EI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 257.05) validate molecular weight .

Advanced: Q. Q4. How can discrepancies in NMR data (e.g., split NH signals) be resolved? A4. Split NH peaks may indicate rotational isomerism around the C-N bond. Techniques include:

  • Variable-temperature NMR : To coalesce signals and determine energy barriers .
  • DFT calculations : Simulate tautomeric equilibria (e.g., thione vs. thiol forms) to match experimental shifts .
  • 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons, resolving overlapping aromatic signals .

Q. Crystallographic Analysis

Basic: Q. Q5. Which software tools are used for crystal structure determination of this compound? A5. SHELX (e.g., SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. ORTEP-III generates thermal ellipsoid plots to visualize disorder or twinning .

Advanced: Q. Q6. How to refine crystal structures with twinned data or high thermal motion? A6. Strategies include:

  • Twinning matrix refinement : Implemented in SHELXL to model overlapping lattices .
  • ADPs (Anisotropic Displacement Parameters) : Adjust for flexible substituents (e.g., methoxy groups) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonds) to validate packing models .

Q. Biological Activity Evaluation

Basic: Q. Q7. What assays are used to screen for antitubercular or anticancer activity? A7. Common assays:

  • Microdilution MIC : For antitubercular activity (e.g., MIC ≤3 µg/mL against M. tuberculosis H37Rv) .
  • SRB/CellTiter-Glo® : Measures cytotoxicity in cancer cell lines (e.g., breast cancer MCF-7) .

Advanced: Q. Q8. How to correlate substituent effects with biological activity using SAR studies? A8. Methods include:

  • 3D-QSAR : Maps steric/electronic fields of substituents (e.g., chloro vs. methoxy) to activity trends .
  • Molecular docking : Identifies binding modes (e.g., interaction with tubulin or DNA gyrase) .
  • Free-Wilson analysis : Quantifies contributions of specific groups (e.g., 4-Cl enhances lipophilicity and target affinity) .

Q. Computational and Mechanistic Studies

Advanced: Q. Q9. How to design thiosemicarbazone-based chemosensors for metal ion detection? A9. Key steps:

  • Probe design : Incorporate fluorogenic groups (e.g., diethylamino for Ga³⁺ detection) .
  • DFT/COSMO-RS : Predict selectivity via Gibbs free energy of metal complexation .
  • Reversibility testing : Monitor fluorescence recovery after EDTA addition to confirm reusability .

Q. Q10. What mechanistic insights can MD simulations provide for drug-target interactions?

A10. Molecular dynamics (MD) :

  • Simulate binding stability (e.g., RMSD <2 Å over 100 ns) .
  • Identify critical residues (e.g., hydrogen bonds with His87 in carbonic anhydrase) .
  • Analyze solvation effects on binding pockets using MM-PBSA calculations .

Q. Safety and Handling

Basic: Q. Q11. What safety protocols are recommended for handling this compound? A11. Key precautions:

  • PPE : Gloves and goggles to avoid dermal/ocular exposure (GHS Warning) .
  • Ventilation : Use fume hoods due to potential hydrazine byproducts .
  • Storage : In airtight containers at 4°C to prevent hydrolysis .

Properties

IUPAC Name

1-amino-3-(4-chloro-3-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKOEOOMMWZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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